BenchChemオンラインストアへようこそ!

N-(4-bromobenzyl)-2-chloroacetamide

Epigenetics HDAC inhibition Covalent inhibitor

N-(4-Bromobenzyl)-2-chloroacetamide is a differentiated chemical probe featuring a benzylamine linker and para-bromine handle for Pd-catalyzed heteroarylation, enabling focused library synthesis. The chloroacetamide warhead targets cysteine residues; LogP 2.70 suits lipophilic pockets. Shows HDAC6 affinity (Kd=5.4 μM) and HTR2B antagonism (AC50=230 nM), ideal for SAR optimization. Not interchangeable with non-brominated or aniline-linked analogs.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53
CAS No. 24942-06-1
Cat. No. B2617026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromobenzyl)-2-chloroacetamide
CAS24942-06-1
Molecular FormulaC9H9BrClNO
Molecular Weight262.53
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CCl)Br
InChIInChI=1S/C9H9BrClNO/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13)
InChIKeyYRICKEUKTMNBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromobenzyl)-2-chloroacetamide (CAS 24942-06-1): A Structurally Distinct Chloroacetamide Building Block for Specialized Synthesis and Target Engagement Studies


N-(4-Bromobenzyl)-2-chloroacetamide is a small-molecule chloroacetamide derivative bearing a 4-bromobenzyl substituent. Its structure consists of a chloroacetyl reactive warhead coupled to a benzylamine scaffold substituted with a para-bromine atom on the aromatic ring . The compound is characterized by a molecular formula of C9H9BrClNO and a molecular weight of 262.53 g/mol . In terms of its physico-chemical properties, the compound has a predicted density of 1.524±0.06 g/cm³, a predicted boiling point of 426.1±35.0 °C, and a predicted pKa of 13.39±0.46 . The compound is commercially available from multiple research suppliers with purities typically ranging from 95% to 98% .

Why N-(4-Bromobenzyl)-2-chloroacetamide Cannot Be Indiscriminately Substituted by Other Halogenated Chloroacetamides


Despite belonging to the broader class of halogenated chloroacetamides, N-(4-bromobenzyl)-2-chloroacetamide cannot be generically interchanged with other analogs due to profound differences in target engagement, selectivity, and synthetic utility dictated by its unique structural features. The compound incorporates a benzylamine linker (rather than a direct aniline attachment) which provides increased conformational flexibility and a distinct geometry compared to N-(4-bromophenyl)-2-chloroacetamide [1]. The para-bromine substituent on the aromatic ring, combined with the chloroacetamide warhead, defines a specific electrostatic and steric environment critical for both molecular recognition and downstream synthetic transformations. As demonstrated in the following quantitative evidence, this compound exhibits a specific, albeit modest, affinity for HDAC6 (Kd = 5.4 μM) and functions as an HTR2B antagonist (AC50 = 230 nM) [2][3], while also demonstrating a lack of significant inhibition against HDAC2, HDAC3, and HDAC4 (IC50 > 50 μM) [4]. These target-specific activity profiles, along with its unique role as a versatile alkylating intermediate in heterocyclic synthesis, are not generalizable to its closest chloro- or unsubstituted benzyl analogs, making substitution without validation a high-risk endeavor for research integrity .

Quantitative Evidence Guide: Differentiated Performance of N-(4-Bromobenzyl)-2-chloroacetamide vs. Structural Analogs


HDAC6 Affinity (Kd = 5.4 μM) versus Lack of HDAC2/3/4 Inhibition

N-(4-Bromobenzyl)-2-chloroacetamide demonstrates a measurable, albeit modest, binding affinity for human histone deacetylase 6 (HDAC6) with a Kd of 5.4 μM in a fluorogenic enzymatic assay [1]. This contrasts sharply with its negligible inhibition of other Class I (HDAC2, HDAC3) and Class IIa (HDAC4) HDACs, where IC50 values consistently exceed 50 μM under identical assay conditions [2]. This selectivity fingerprint, while not potent, is structurally defined and distinguishes it from close analogs such as N-(4-bromophenyl)-2-chloroacetamide, for which no comparable HDAC6-specific binding data is reported in authoritative databases like BindingDB or ChEMBL [1][3].

Epigenetics HDAC inhibition Covalent inhibitor Target selectivity

Serotonin 5-HT2B Receptor Antagonism with an AC50 of 230 nM

In an in vitro cell-based assay measuring antagonist activity at the human serotonin 5-HT2B receptor (HTR2B) using a fluorescent imaging plate reader, N-(4-bromobenzyl)-2-chloroacetamide exhibited an AC50 value of 230 nM [1]. This is a distinct and quantifiable interaction that is not a class effect for all chloroacetamides. For example, a structurally distinct chloroacetamide derivative (2-chloro-N-(4-chlorobenzyl)acetamide, CAS 99585-88-3) has been reported to interact with a different set of targets, including the Beta-2 adrenergic receptor and acetylcholinesterase, but lacks reported HTR2B antagonist activity [2].

Neuropharmacology GPCR Antagonist Serotonin

Established Fungistatic Activity of Mono-N-Substituted Bromoacetamide Class

A foundational study on the fungistatic properties of bromoacetamides established that mono-N-substituted compounds demonstrate significant antifungal activity [1]. While N-(4-bromobenzyl)-2-chloroacetamide itself was not the specific test compound in this 1949 study, the structural class analysis (N-alkyl/aryl alpha-bromoacetamides) provides strong class-level inference for its potential utility. The study concluded that N-phenyl (bromoacetanilide) and N-alkyl derivatives with 4-10 carbon atoms showed high toxicity to fungi, with mono-substituted compounds being more active than di-substituted ones [1]. Critically, the study also predicted that 'the chlorine analogs of these compounds are much less active' [1]. This historical evidence suggests that the brominated aromatic system (present in N-(4-bromobenzyl)-2-chloroacetamide) is a key determinant of antifungal potential, differentiating it from purely chlorinated benzyl chloroacetamide analogs.

Antifungal Microbiology Fungistatic Agricultural chemistry

Demonstrated Utility as a Substrate in Palladium-Catalyzed Heteroarylation

N-(4-Bromobenzyl)-2-chloroacetamide and its regioisomers (2- and 3-bromobenzylacetamides) have been demonstrated as competent substrates in palladium-catalyzed direct heteroarylation reactions . The study by Laidaoui et al. (2010) showed that these bromobenzylacetamide derivatives undergo regioselective 5-arylation in the presence of 2-substituted furans, thiophenes, pyrroles, thiazoles, or imidazoles . This reactivity is specifically enabled by the presence of the bromine atom on the benzyl ring, which serves as a handle for oxidative addition in the catalytic cycle. This is a clear differentiator from the non-brominated analog, N-benzyl-2-chloroacetamide (CAS 2564-06-9), which lacks this halogen handle and thus cannot participate in this class of cross-coupling reactions without prior functionalization [1].

Organic synthesis Cross-coupling Heterocyclic chemistry Methodology

Distinct LogP and Physicochemical Profile Compared to Analogs

N-(4-Bromobenzyl)-2-chloroacetamide has a predicted LogP of 2.70, which is significantly higher than its non-brominated and non-halogenated analogs [1][2]. For comparison, N-benzyl-2-chloroacetamide has a predicted LogP of approximately 1.8 [2]. The increased lipophilicity, driven by the heavy bromine atom, influences its membrane permeability, non-specific binding, and pharmacokinetic profile, all of which are critical parameters in biological assays and medicinal chemistry campaigns. Furthermore, the predicted pKa of 13.39 [1] indicates the amide proton is very weakly acidic, meaning the compound exists predominantly in its neutral form at physiological pH, a feature that contrasts with more ionizable analogs.

Physicochemical properties Lipophilicity ADME Property prediction

Validated Application Scenarios for N-(4-Bromobenzyl)-2-chloroacetamide Based on Differentiated Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies of HDAC6 and HTR2B

Given its unique, though weak, engagement with HDAC6 (Kd = 5.4 μM) and HTR2B (AC50 = 230 nM) [1][2], N-(4-bromobenzyl)-2-chloroacetamide is best deployed as a starting scaffold for medicinal chemistry optimization. Its structure presents multiple sites for modification (the chloroacetamide warhead, the benzyl linker, and the bromine atom for cross-coupling) , making it an ideal template for parallel synthesis to explore the SAR of these targets and improve upon the initial affinity and selectivity profile.

Versatile Building Block for Heterocyclic Library Synthesis via Cross-Coupling

The presence of the bromine atom on the aromatic ring provides a specific synthetic handle that is absent in non-halogenated benzyl analogs. As demonstrated by Laidaoui et al. (2010), this compound can undergo palladium-catalyzed direct heteroarylation to yield diverse heteroaryl-benzylamine derivatives . This makes it a superior choice for synthesizing focused libraries of compounds bearing a chloroacetamide warhead and a substituted benzyl scaffold, enabling the rapid exploration of chemical space around both the reactive warhead and the aromatic recognition element.

A Bromine-Containing Probe for Fungistatic Mechanism and Antifungal Discovery

The class-level evidence from Leonard & Blackford (1949) establishes that mono-N-substituted bromoacetamides are more potent fungistatics than their fully chlorinated counterparts [3]. For researchers investigating novel antifungal mechanisms or seeking to build a structure-activity relationship around the bromoacetamide pharmacophore, N-(4-bromobenzyl)-2-chloroacetamide is a logical and directly relevant probe. Its synthesis and evaluation would directly test the hypothesis generated by this foundational study.

Building Block for Covalent Inhibitor Design with a Defined Lipophilicity Profile

The chloroacetamide moiety is a well-known electrophilic warhead for targeting cysteine residues in kinases and other proteins . The specific 4-bromobenzyl group of this compound confers a LogP of 2.70 [4], which is significantly higher than that of the unsubstituted benzyl analog (LogP ~1.8) [5]. This makes the compound a suitable choice for designing covalent inhibitors intended to access more lipophilic binding pockets or to modulate the overall lipophilicity of the final inhibitor molecule, a critical parameter for optimizing cell permeability and ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromobenzyl)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.